(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827066
InChI: InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m0/s1
SMILES: CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C
Molecular Formula: C34H36N2O2
Molecular Weight: 504.7 g/mol

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

CAS No.:

Cat. No.: VC13827066

Molecular Formula: C34H36N2O2

Molecular Weight: 504.7 g/mol

* For research use only. Not for human or veterinary use.

(S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene -

Specification

Molecular Formula C34H36N2O2
Molecular Weight 504.7 g/mol
IUPAC Name (4R)-4-tert-butyl-2-[1-[2-[(4R)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]naphthalen-1-yl]naphthalen-2-yl]-4,5-dihydro-1,3-oxazole
Standard InChI InChI=1S/C34H36N2O2/c1-33(2,3)27-19-37-31(35-27)25-17-15-21-11-7-9-13-23(21)29(25)30-24-14-10-8-12-22(24)16-18-26(30)32-36-28(20-38-32)34(4,5)6/h7-18,27-28H,19-20H2,1-6H3/t27-,28-/m0/s1
Standard InChI Key OUZYYVUZHWKREV-NSOVKSMOSA-N
Isomeric SMILES CC(C)(C)[C@@H]1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=N[C@@H](CO6)C(C)(C)C
SMILES CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C
Canonical SMILES CC(C)(C)C1COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=NC(CO6)C(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,1'-binaphthyl core with two (R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl groups at the 2 and 2' positions (Figure 1). Key structural attributes include:

  • Stereochemistry: The (S)-configured binaphthyl axis and (R)-configured oxazoline rings create a C2-symmetric ligand .

  • Chiral Pocket: The tert-butyl groups and binaphthyl moieties form a confined reaction space, critical for substrate orientation .

  • Rigidity: The spiro-fused oxazoline-bridged structure minimizes conformational flexibility, enhancing enantiocontrol .

Table 1: Physical and Chemical Data

PropertyValue
CAS Number155418-83-0
Molecular FormulaC₃₂H₃₂N₂O₂
Molecular Weight476.61 g/mol
Density1.20 ± 0.1 g/cm³ (predicted)
Storage Conditions2–8°C, inert atmosphere, desiccated

Synthesis and Modification

Synthetic Route

The ligand is synthesized via a multi-step sequence (Scheme 1) :

  • Amidation: Reacting an unnatural chiral 1,2-aminol with disubstituted malonyl dichloride yields bis-hydroxyamide intermediates.

  • Mesylation: Hydroxy groups are converted to mesylates using methanesulfonyl chloride.

  • Cyclization: Treatment with a base (e.g., K₂CO₃) induces intramolecular cyclization, forming the spiro-fused bisoxazoline structure.

Scheme 1: Synthesis of (S)-2,2'-Bis((R)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)-1,1'-binaphthalene

  • Amidation:

    Aminol+Malonyl dichlorideDCM, RTBis-hydroxyamide\text{Aminol} + \text{Malonyl dichloride} \xrightarrow{\text{DCM, RT}} \text{Bis-hydroxyamide}
  • Mesylation:

    Bis-hydroxyamideMsCl, Et₃NBis-mesylate\text{Bis-hydroxyamide} \xrightarrow{\text{MsCl, Et₃N}} \text{Bis-mesylate}
  • Cyclization:

    Bis-mesylateK₂CO₃, MeOHTarget Ligand\text{Bis-mesylate} \xrightarrow{\text{K₂CO₃, MeOH}} \text{Target Ligand}

Applications in Asymmetric Catalysis

Nickel-Catalyzed Michael-Type Friedel-Crafts Reactions

The ligand enables enantioselective synthesis of trifluoromethylated all-carbon quaternary stereocenters (Table 2) :

  • Substrates: β-CF₃-β-disubstituted nitroalkenes and indoles.

  • Conditions: Ni(ClO₄)₂ (5 mol%), ligand (6 mol%), CH₂Cl₂, –20°C.

  • Performance: 99% yield, >99.9% ee.

Table 2: Representative Reaction Outcomes

Substrate PairYield (%)ee (%)
Indole + β-CF₃-nitroalkene99>99.9
5-MeO-indole + nitroalkene8598.5

Palladium-Catalyzed Wacker-Type Cyclization

In Pd(II)-mediated cyclizations, the ligand achieves 96% ee for 2-ethenyl-2-methyl-2,3-dihydrobenzofuran synthesis . The tert-butyl groups suppress side reactions by shielding the palladium center.

Mechanistic Insights

Steric and Electronic Effects

  • Steric Shielding: The tert-butyl groups restrict substrate access to the Re-face of the β-CF₃-nitroalkene, favoring Si-face attack (Figure 2) .

  • Non-Covalent Interactions: Fluorine-π interactions between the naphthyl moiety and CF₃ group stabilize transition states .

Comparative Ligand Performance

The 3,3'-disubstituted derivatives outperform unsubstituted bis(oxazolines) due to enhanced chiral induction (Table 3) .

Table 3: Enantioselectivity Comparison

Ligand Substituentsee (%)
3,3'-CO₂Me96
Unsubstituted62

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator